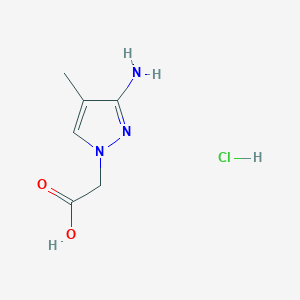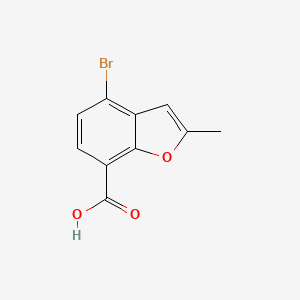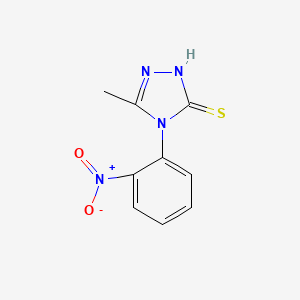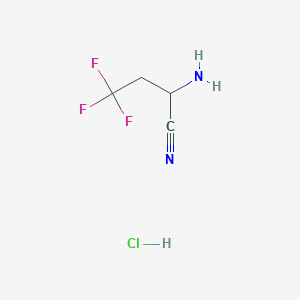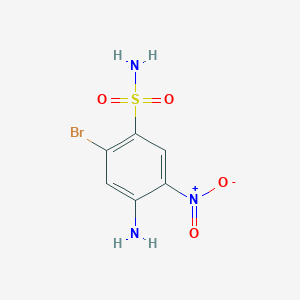
4-Amino-2-bromo-5-nitrobenceno-1-sulfonamida
Descripción general
Descripción
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1375473-56-5 . It has a molecular weight of 296.1 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-bromo-5-nitrobenzenesulfonamide . The InChI code for this compound is 1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación
Investigación Farmacéutica
4-Amino-2-bromo-5-nitrobenceno-1-sulfonamida: se utiliza en la investigación farmacéutica como un estándar de referencia de alta calidad . Es esencial para garantizar la precisión y confiabilidad de los métodos analíticos utilizados para detectar y cuantificar compuestos farmacéuticos. El papel de este compuesto es fundamental en el desarrollo de nuevos fármacos, donde puede servir como precursor o intermedio en la síntesis de moléculas más complejas.
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound might inhibit and replace paba in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
Sulfonamides are known to interfere with the folate synthesis pathway in bacteria, leading to the inhibition of bacterial growth and replication .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound might inhibit bacterial dna growth and cell division by interfering with the synthesis of folate .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway . The compound’s sulfonamide group allows it to mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, thereby inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of folate, an essential cofactor for DNA synthesis and repair.
Cellular Effects
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide affects various types of cells by interfering with cellular processes such as DNA synthesis and repair. The compound’s inhibition of dihydropteroate synthetase leads to a decrease in folate levels, which in turn affects cell proliferation and survival . Additionally, the compound can influence cell signaling pathways and gene expression by altering the availability of folate-dependent cofactors required for methylation reactions and other cellular processes.
Molecular Mechanism
The molecular mechanism of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide involves its binding to the active site of dihydropteroate synthetase, where it competes with PABA for binding . This competitive inhibition prevents the enzyme from catalyzing the formation of dihydropteroate, a precursor to folate. The resulting decrease in folate levels affects various cellular processes, including DNA synthesis, repair, and methylation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods or under conditions that promote degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in prolonged effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit dihydropteroate synthetase without causing significant toxicity . At higher doses, the compound may cause adverse effects such as folate deficiency, which can lead to symptoms like anemia, immunosuppression, and impaired growth . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on folate synthesis and cellular function.
Metabolic Pathways
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is involved in metabolic pathways related to folate synthesis. The compound interacts with dihydropteroate synthetase, inhibiting its activity and disrupting the production of dihydropteroate, a key intermediate in the folate synthesis pathway . This inhibition affects the overall metabolic flux of folate and can lead to changes in metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is transported and distributed through passive diffusion and interactions with specific transporters or binding proteins . The compound’s sulfonamide group allows it to interact with various cellular components, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthetase . The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications that direct it to particular organelles.
Propiedades
IUPAC Name |
4-amino-2-bromo-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUZLYUBCCHEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)

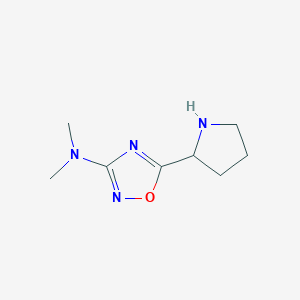
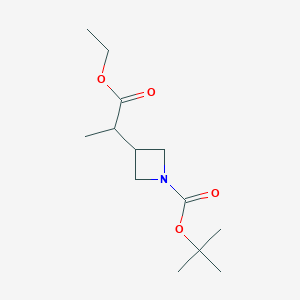
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
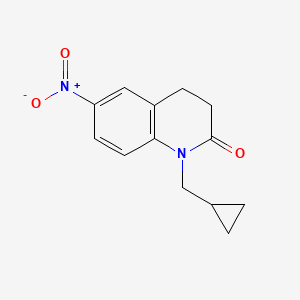
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
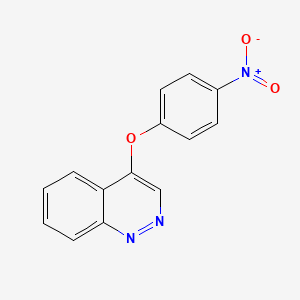
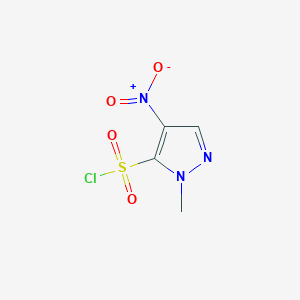
![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
